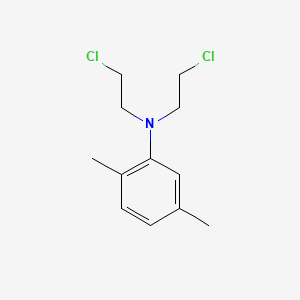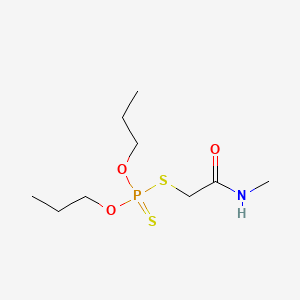
Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-oxoethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-oxoethyl) ester is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely used in various industrial and agricultural applications. This compound is characterized by the presence of a phosphorodithioate group, which imparts specific chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-oxoethyl) ester involves several steps. One common method includes the reaction of phosphorodithioic acid with O,O-dipropyl alcohol in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve efficient synthesis.
Analyse Des Réactions Chimiques
Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates, which are important intermediates in the synthesis of other organophosphorus compounds.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate or phosphorothioester, depending on the reagents and conditions used.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents for these reactions include alkyl halides and amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, resulting in the formation of phosphorodithioic acid and the corresponding alcohol.
Applications De Recherche Scientifique
Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-oxoethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.
Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the formulation of pesticides and herbicides due to its ability to inhibit specific enzymes in pests and weeds.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-oxoethyl) ester involves its interaction with specific molecular targets, such as enzymes. The phosphorodithioate group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction disrupts normal cellular processes, resulting in the desired biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive intermediates that further modulate its activity.
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-oxoethyl) ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl S-(2-(methylamino)-2-oxoethyl) ester: This compound has similar chemical properties but differs in the alkyl groups attached to the phosphorodithioate group.
Phosphorodithioic acid, O,O-dipropyl S-(2-(ethylamino)-2-oxoethyl) ester: This compound has an ethylamino group instead of a methylamino group, which can affect its reactivity and biological activity.
Phosphorodithioic acid, O,O-dipropyl S-(2-(methylamino)-2-hydroxyethyl) ester: This compound has a hydroxyethyl group instead of an oxoethyl group, which can influence its chemical behavior and applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Propriétés
Numéro CAS |
37744-84-6 |
|---|---|
Formule moléculaire |
C9H20NO3PS2 |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
2-dipropoxyphosphinothioylsulfanyl-N-methylacetamide |
InChI |
InChI=1S/C9H20NO3PS2/c1-4-6-12-14(15,13-7-5-2)16-8-9(11)10-3/h4-8H2,1-3H3,(H,10,11) |
Clé InChI |
VLXQHTBLCNCEFV-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=S)(OCCC)SCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
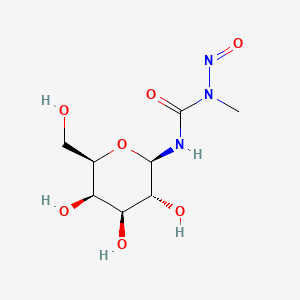
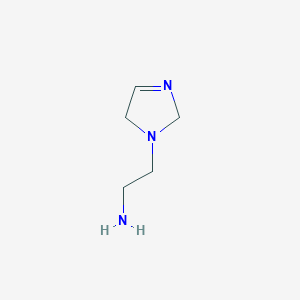
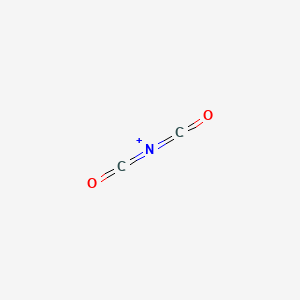
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
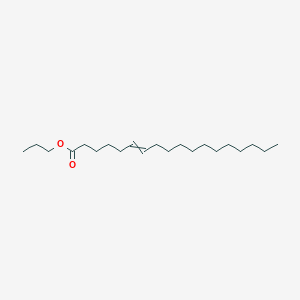
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

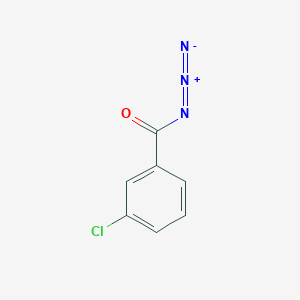

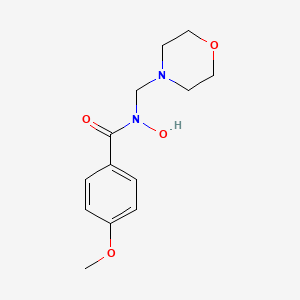
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
